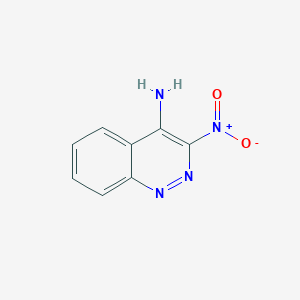

3-Nitrocinnolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

3-nitrocinnolin-4-amine |

InChI |

InChI=1S/C8H6N4O2/c9-7-5-3-1-2-4-6(5)10-11-8(7)12(13)14/h1-4H,(H2,9,10) |

InChI Key |

HNQSHZLKVZSDHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)[N+](=O)[O-])N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Nitrocinnolin 4 Amine and Its Precursors

Retrosynthetic Analysis and Strategic Precursor Identification for the Cinnoline (B1195905) Core

Retrosynthetic analysis is a technique for designing organic syntheses that involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections and functional group interconversions (FGI). lkouniv.ac.inslideshare.netjournalspress.com For 3-Nitrocinnolin-4-amine, this process begins by identifying the most logical disconnections.

The primary functional groups, the amine (-NH2) at position 4 and the nitro (-NO2) group at position 3, are prime candidates for FGI. An aromatic amine can be retrosynthetically converted to a nitro group (via reduction) or a halogen (via nucleophilic substitution). lkouniv.ac.in Similarly, a nitro group is typically installed via an electrophilic nitration reaction.

Applying this logic, two key FGI steps on the target molecule lead to a 4-halo-3-nitrocinnoline or a 3,4-dinitrocinnoline as key intermediates. The most direct pathway involves the disconnection of the C4-N bond, suggesting a precursor like 4-chloro-3-nitrocinnoline, which can then undergo nucleophilic aromatic substitution with an amine source.

The core cinnoline ring itself is the next major strategic bond for disconnection. The most common and versatile strategies for forming the cinnoline heterocyclic system involve the cyclization of appropriately substituted benzene (B151609) derivatives. researchgate.net Key precursors identified through this analysis include:

o-Aminoacetophenones: These compounds can be diazotized and subsequently cyclized to form 4-hydroxycinnolines, which can then be further functionalized. dur.ac.uk

Arylhydrazones and Arylhydrazines: These are perhaps the most universal precursors, allowing for the synthesis of cinnoline derivatives with a wide variety of substituents. researchgate.net

α-Vinyl-anilines: These precursors undergo ring-closure in the Widman–Stoermer synthesis upon treatment with hydrochloric acid and sodium nitrite. wikipedia.org

De Novo Synthetic Routes for this compound

De novo synthesis refers to the construction of complex molecules from simpler precursors, as opposed to modifying existing complex structures. wikipedia.orgunacademy.com In this context, it involves the formation of the cinnoline ring system as a central part of the synthetic strategy.

Ring-Closure Reactions and Annulation Strategies

The formation of the cinnoline core is achieved through various cyclization reactions, each with its own set of advantages and substrate scope. These annulation strategies are fundamental to building the heterocyclic scaffold.

One of the earliest methods is the Richter Cinnoline Synthesis , which involves the cyclization of a diazotized o-alkynylphenyl compound. wikipedia.org A more widely used classical method is the Widman–Stoermer synthesis , which proceeds through the diazotization of an α-vinyl-aniline followed by ring closure. wikipedia.org The Borsche cinnoline synthesis is another established route. wikipedia.org

Modern approaches have expanded the synthetic arsenal. For instance, the cyclization of (2-alkynylphenyl)triazenes under thermal conditions provides a convenient, high-yield route to substituted cinnolines. acs.org Another contemporary method involves the reaction of enaminones with aryl diazonium tetrafluoroboronates, which efficiently yields diverse cinnoline structures without the need for a catalyst. researchgate.net The cyclization of diazotized o-isopropenylanilines has also been employed to prepare 4-methylcinnolines. dur.ac.uk

Table 1: Summary of Selected Cinnoline Ring-Closure Strategies

| Synthesis Name | Precursor Type | Key Reagents | Reference |

|---|---|---|---|

| Richter Synthesis | o-Alkynylphenyl diazonium salt | Water | wikipedia.org |

| Widman–Stoermer Synthesis | α-Vinyl-aniline | HCl, NaNO₂ | wikipedia.org |

| Triazene Cyclization | (2-Ethynylphenyl)triazene | Heat (e.g., 200 °C) | acs.org |

| Enaminone-Diazonium Reaction | Enaminone, Aryl diazonium salt | Heat (DMSO) | researchgate.net |

| Borsche Synthesis | Arylhydrazine, 1,3-Dicarbonyl | Acid | wikipedia.org |

Directed Nitration and Amination in Cinnoline Synthesis

Introducing the nitro and amino groups at the correct positions (3 and 4, respectively) is a critical challenge that requires regioselective control.

Nitration: Electrophilic nitration is the standard method for introducing a nitro group onto an aromatic ring. solubilityofthings.com Studies on the nitration of substituted 4-hydroxycinnolines have shown that the position of nitration is heavily influenced by the existing substituents and the reaction conditions. rsc.org For instance, nitration of chloro-4-hydroxycinnolines with nitric acid alone can lead to the formation of 3-nitro derivatives. rsc.org Research on halogenated benzo[c]cinnolines has demonstrated that the nitro group can be directed ortho to a halogen substituent. researchgate.netscholarsjournal.net In the context of this compound, a strategy could involve the nitration of a 4-hydroxy or 4-chlorocinnoline (B183215) precursor. The directing effects of the heterocyclic nitrogen atoms and other substituents dictate the regiochemical outcome. rsc.orgscholarsjournal.net

Amination: The amine group at the C-4 position can be installed via several methods. A common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 4-position. A patent describes the synthesis of a substituted this compound by reacting 6-bromo-4-chloro-7-fluoro-3-nitrocinnoline with an amine, demonstrating the viability of this strategy. google.com Another route involves the direct formation of 4-aminocinnolines, such as in the synthesis of 3-arylcinnolin-4-amines from the cyclization of specific benzaldehyde (B42025) hydrazones. thieme-connect.de More broadly, modern transition-metal-catalyzed C-H amination reactions represent a powerful, though less commonly reported for this specific system, alternative for forming aryl-nitrogen bonds. nih.gov

Optimization of Reaction Conditions for Yield and Regioselectivity

Achieving high yield and regioselectivity is paramount in multistep synthesis. This often requires careful optimization of reaction parameters such as solvent, temperature, catalyst, and reagent stoichiometry.

For example, in a model three-component reaction, changing the solvent from water or DMF to CH₂Cl₂ and lowering the reaction temperature from room temperature to 10-15°C significantly improved the product yield from trace amounts to 55%. researchgate.net Further optimization by adjusting the stoichiometry of the reagents increased the yield to 89%. researchgate.net

In cinnoline synthesis, the nature of substituents on the precursors can have a strong effect on the cyclization reaction's course and rate. researchgate.net For cyclization reactions, steric hindrance and the electronic properties of substituents can influence regioselectivity. nih.gov In electrophilic nitrations, lower temperatures and shorter reaction times are often associated with kinetic control, which can favor ortho-substitution, a principle that can be exploited to achieve the desired 3-nitro substitution pattern on a cinnoline precursor. researchgate.net

Table 2: Example of Reaction Condition Optimization for a Model Three-Component Synthesis

| Entry | Solvent | Temperature (°C) | Amine Equivalents | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Water | Room Temp | 1.0 | Trace | researchgate.net |

| 2 | Water | 10-15 | 1.0 | 25 | researchgate.net |

| 3 | DMF | Room Temp | 1.0 | Trace | researchgate.net |

| 4 | DMF | 10-15 | 1.0 | 18 | researchgate.net |

| 5 | CH₂Cl₂ | 10-15 | 1.0 | 55 | researchgate.net |

| 6 | THF | 10-15 | 1.0 | 78 | researchgate.net |

| 7 | THF | 10-15 | 1.1 | 85 | researchgate.net |

| 8 | THF | 10-15 | 1.2 | 89 | researchgate.net |

Functional Group Interconversions Towards this compound

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of modern organic synthesis. solubilityofthings.comic.ac.uk It allows chemists to use reliable reactions to install a functional group that can later be transformed into the desired one, bypassing synthetic challenges like chemoselectivity or unavailable starting materials. ic.ac.uk

Selective Reduction of Nitro-Substituted Cinnolines to Amino Derivatives

The synthesis of an amino group on an aromatic ring is very commonly achieved by the reduction of a corresponding nitro compound. solubilityofthings.com This FGI is highly relevant for synthesizing aminocinnolines. Given that this compound contains a nitro group, this specific transformation would be used to synthesize other amino-cinnoline derivatives or, more strategically, to create the 4-amino group from a 3,4-dinitrocinnoline intermediate.

The key challenge is often the selective reduction of one nitro group in the presence of others or in the presence of other reducible functional groups. A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds.

NaBH₄ with Transition Metals: While sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective at reducing nitro groups, its reactivity can be enhanced by the addition of transition metal salts. jsynthchem.com The NaBH₄-FeCl₂ system, for example, has been shown to be highly chemoselective for nitro group reduction, leaving ester groups intact, and providing excellent yields. d-nb.info

Elemental Sulfur and Base: A method using elemental sulfur and a mild base can reduce aromatic nitro compounds to anilines, tolerating a range of other functional groups and avoiding the use of transition metals or high-pressure hydrogen. researchgate.net

Transfer Hydrogenation: Catalytic transfer hydrogenation using sources like hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like iron chloride on charcoal, or isopropanol (B130326) over an alumina (B75360) catalyst, can achieve selective reduction. psu.eduresearchgate.net Temperature control can allow for the stepwise reduction of polynitroarenes, offering a high degree of selectivity. psu.eduresearchgate.net

These selective reduction methods are crucial tools that could be applied to a suitably substituted nitrocinnoline precursor to install the C-4 amine functionality while preserving the C-3 nitro group.

Conversion of Other Functional Groups on the Cinnoline Ring System

The synthesis of this compound can be effectively achieved through the strategic manipulation of functional groups on a pre-existing cinnoline scaffold. This approach often involves the introduction of the nitro and amino groups in separate, sequential steps.

One of the most direct methods involves the amination of a suitable 4-substituted cinnoline precursor. The most common precursors for this transformation are 4-chlorocinnolines, which are typically prepared from the corresponding cinnolin-4-ols by treatment with phosphoryl chloride (POCl₃). thieme-connect.de The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the cinnoline ring system. The amination can be carried out using various amine sources. For instance, a general procedure for the amination of 4-chlorocinnolines involves reacting the chloro derivative with an appropriate amine, which can yield the desired 4-amino product. nih.govacs.org

A specific, highly relevant synthesis is the direct amination of 3-nitrocinnoline (B1618857). Treatment of 3-nitrocinnoline with hydroxylamine (B1172632) hydrochloride in the presence of potassium hydroxide (B78521) and ethanol (B145695) provides a direct route to this compound in good yield. thieme-connect.de This method is particularly efficient as it introduces the C-4 amino group onto a ring that is already nitrated at the desired C-3 position.

Another documented pathway starts with a more complex, substituted cinnoline. For example, the synthesis of an N-isopropyl derivative of this compound was achieved starting from 6-bromo-4-chloro-7-fluoro-3-nitrocinnoline. google.com In this procedure, the 4-chloro group is selectively displaced by isopropylamine (B41738) in the presence of triethylamine (B128534) in dichloromethane, demonstrating the feasibility of nucleophilic substitution at the C-4 position even with other halogens present on the benzene ring. google.com

The order of functional group introduction is critical. While the nitration of cinnolin-4-amine (B87092) is known, it typically occurs at the 6-position, yielding 6-nitrocinnolin-4-amine, which is not the target isomer. thieme-connect.de Therefore, pathways that involve nitrating the ring after the C-4 amino group is in place are generally not suitable for preparing the 3-nitro isomer.

Below is a table summarizing key transformations for the synthesis of 4-aminocinnoline derivatives.

Table 1: Synthesis of 4-Aminocinnolines via Functional Group Conversion

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Nitrocinnoline | NH₂OH·HCl, KOH, EtOH | This compound | 80% | thieme-connect.de |

| 6-Bromo-4-chloro-7-fluoro-3-nitrocinnoline | Isopropylamine, Et₃N, DCM, r.t. | N-isopropyl-6-bromo-7-fluoro-3-nitrocinnolin-4-amine | Not specified | google.com |

| 4-Chlorocinnoline | Various amines, Toluene | 4-Substituted-aminocinnolines | 54-78% | nih.govacs.org |

Modern Catalytic Approaches in this compound Synthesis

The construction and functionalization of the cinnoline ring have benefited significantly from modern catalytic methods, which offer improved efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition-Metal-Catalyzed C-N and C-C Bond Formations

Transition-metal catalysis is a cornerstone of modern organic synthesis and has been effectively applied to the formation of cinnoline derivatives. researchgate.netresearchgate.net These methods are particularly powerful for creating C-N and C-C bonds, which are essential for assembling and decorating the heterocyclic core.

C-N Bond Formation: The introduction of the C-4 amino group onto a 4-halocinnoline precursor can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While direct SNAr reactions are often effective for activated substrates like 4-chlorocinnolines researchgate.net, palladium catalysis can offer broader substrate scope and milder conditions, especially for less reactive aryl halides.

C-C Bond Formation: Palladium and copper-catalyzed reactions are also instrumental in building the cinnoline skeleton from simpler precursors or in adding substituents.

Sonogashira Coupling: The Sonogashira coupling, which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, has been used to introduce ethynyl (B1212043) moieties onto the cinnoline ring. beilstein-journals.org This is a key step in creating complex cinnoline-containing polymers. beilstein-journals.org

C-H Activation/Annulation: More advanced strategies involve the direct C-H activation and subsequent annulation to form the bicyclic ring system. Palladium-catalyzed oxidative C-H functionalization can be used to construct benzo[c]cinnolines through sequential C-C and C-N bond formation. researchgate.netijper.org Similarly, rhodium-catalyzed redox-neutral annulation between azo and diazo compounds provides a direct route to cinnolines under mild conditions. researchgate.net A highly efficient palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has also been developed to access benzo[c]cinnoline (B3424390) derivatives, which can then be converted to other cinnoline structures. acs.org

Table 2: Examples of Transition-Metal-Catalyzed Reactions in Cinnoline Synthesis

| Reaction Type | Catalyst/Reagents | Precursors | Product Type | Reference |

| C-H Activation/Annulation | Pd(OAc)₂, Ag₂CO₃, PivOH | Pyrazolones, Aryl iodides | Benzo[c]cinnolines | acs.org |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 4,6-Dibromocinnolines, Terminal alkynes | 4,6-Diethynylcinnolines | beilstein-journals.org |

| Redox-Neutral Annulation | Rhodium catalyst | Azo compounds, Diazo compounds | Cinnolines | researchgate.net |

| Dehydrogenative Cyclization | Copper catalyst, O₂ | N-methyl-N-phenylhydrazones | Cinnolines | nih.gov |

Organocatalysis and Biocatalysis in Heterocycle Construction

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, aligning with the principles of green chemistry.

Organocatalysis: Several organocatalytic methods for cinnoline synthesis have been reported. A notable example is the electrosynthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides, which proceeds through an organocatalytic cascade radical cyclization and migration. acs.orgacs.orgfigshare.com This method is distinguished by its mild, metal-free conditions and broad functional group tolerance. acs.org Another approach utilizes saccharin (B28170) as an efficient organocatalyst for the one-pot synthesis of 4-amidocinnolines under metal- and halogen-free conditions. ijper.org

Biocatalysis: The application of biocatalysis, using enzymes or whole-cell systems to perform chemical transformations, in the specific synthesis of cinnolines is not yet widely documented in the reviewed literature. However, it represents a promising future direction for developing highly selective and environmentally benign synthetic routes to N-heterocycles.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic protocols is crucial for sustainable chemical manufacturing. This involves the use of safer solvents, minimization of waste, and maximization of atom economy. numberanalytics.comnumberanalytics.com

Solvent-Free and Aqueous Reaction Systems

Reducing the reliance on volatile and toxic organic solvents is a key objective of green chemistry.

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. A protocol for the synthesis of various cinnoline derivatives has been developed entirely in an aqueous medium at ambient temperature, demonstrating the viability of water as a reaction solvent for this class of heterocycles. researchgate.net Another method describes an intramolecular redox cyclization to form cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) in an EtOH/H₂O solvent system. nih.gov

Solvent-Free and Microwave-Assisted Reactions: Eliminating the solvent altogether or using microwave irradiation can lead to significantly more efficient and cleaner reactions. Microwave-assisted synthesis has become a valuable tool, offering benefits such as reduced reaction times, higher yields, and milder conditions. rsc.orgresearchgate.net A green and efficient one-pot, microwave-assisted synthesis of novel cinnoline derivatives has been reported, highlighting the potential of this technology. rsc.orgnih.gov In some cases, these reactions can be performed under neat (solvent-free) conditions, further enhancing their environmental profile. researchgate.net The azo-Povarov reaction to form fused cinnoline derivatives can also be performed under catalyst-free, microwave-assisted conditions. rsc.orgrsc.org

Atom Economy and Waste Minimization Strategies

Atom Economy: Synthetic methods with high atom economy incorporate the maximum number of atoms from the starting materials into the final product, thus reducing waste. nih.gov Cycloaddition and C-H activation reactions are often highly atom-economical. rsc.orgrsc.org The [4+2] cycloaddition (azo-Povarov reaction) to construct cinnoline derivatives is an excellent example of an atom-economical process. ehu.es

Recyclable Catalysts: Using heterogeneous catalysts, which exist in a different phase from the reactants, allows for easy separation and recycling, reducing waste and cost. numberanalytics.comresearchgate.net An effective waste-minimized approach for synthesizing fused N-heterocycles has been developed using a recyclable palladium(II)-bis(N-heterocyclic carbene) catalyst. researchgate.net

Safer Solvents: The use of sustainable and recyclable solvents like Polarclean (derived from a byproduct of Nylon-66 manufacturing) has been shown to be effective for the waste-minimized synthesis of heterocyclic compounds. nih.govfrontiersin.org This medium allows for simple product isolation by filtration or phase separation, avoiding the need for chromatographic purification and enabling the reuse of the solvent/catalyst system. nih.govfrontiersin.org

These advanced methodologies and green chemistry approaches are paving the way for more efficient, selective, and sustainable syntheses of this compound and related heterocyclic compounds, which are of significant interest in various fields of chemical science.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 Nitrocinnolin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In the case of 3-nitrocinnolin-4-amine, the regioselectivity of such reactions is a complex interplay of the electronic effects of the existing substituents and the inherent reactivity of the bicyclic heteroaromatic cinnoline ring.

Regioselectivity and Electronic Directing Effects of Nitro and Amino Moieties

The directing effects of substituents in electrophilic aromatic substitution are well-established for benzene (B151609) derivatives. Amino groups are powerful activating groups and ortho-, para-directors, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves. lumenlearning.comlibretexts.org This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring, which increases the electron density at the ortho and para positions. libretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director. lumenlearning.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive and directing incoming electrophiles to the meta position, which is the least deactivated.

In the context of the cinnoline ring system, which is a benzopyridazine, the situation is more complex. The pyridine (B92270) ring is generally less reactive towards electrophilic attack than the benzene ring. pnrjournal.com For the related quinoline (B57606) molecule, electrophilic substitution preferentially occurs on the benzene ring at positions 5 and 8. reddit.com This preference is attributed to the greater stability of the resulting cationic intermediate (arenium ion) where the aromaticity of the pyridine ring is preserved.

For this compound, the powerful activating effect of the 4-amino group would be expected to strongly influence the position of electrophilic attack. The amino group would direct incoming electrophiles to its ortho and para positions. The position ortho to the amino group is C-3, which is already substituted with a nitro group. The other ortho position is C-5, and the para position is C-7. The 3-nitro group, being a meta-director, would direct incoming electrophiles to positions C-5 and C-7 relative to its own position. Therefore, both the amino and nitro groups direct electrophilic attack to the C-5 and C-7 positions on the carbocyclic ring of the cinnoline nucleus.

Mechanistic Investigations of Substitution Pathways

The mechanism of electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com In the first, rate-determining step, the aromatic π-system acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

For this compound, the attack of an electrophile would likely occur on the more electron-rich carbocyclic ring. The stability of the resulting arenium ion is the key factor determining the regioselectivity. Attack at the C-5 or C-7 positions would lead to an arenium ion where the positive charge can be delocalized over the ring and, importantly, can be stabilized by the lone pair of the amino group through resonance. This stabilization would significantly lower the activation energy for substitution at these positions compared to others. The electron-withdrawing nitro group at C-3 would destabilize any intermediate where the positive charge is in close proximity, further favoring substitution on the carbocyclic ring.

Nucleophilic Reactivity of the Amino and Nitro Groups

The amino and nitro groups of this compound are themselves reactive centers for nucleophilic attack and other transformations.

Reactions Involving the Amine Functionality (e.g., Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic and susceptible to reactions with electrophiles such as acylating and alkylating agents.

Acylation: Aromatic amines readily undergo acylation with acyl halides or anhydrides to form amides. pearson.com In the case of this compound, reaction with an acylating agent like acetyl chloride or acetic anhydride (B1165640) would be expected to yield the corresponding N-(3-nitrocinnolin-4-yl)acetamide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. Under acidic conditions, chemoselective O-acylation can be favored in molecules containing both hydroxyl and amino groups, but for this compound, N-acylation is the expected pathway. nih.gov

Alkylation: The alkylation of amines with alkyl halides is a common method for synthesizing more substituted amines. researchgate.net However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. researchgate.net The reaction of this compound with an alkyl halide would likely proceed via an SN2 mechanism, where the amino group acts as the nucleophile.

| Reaction Type | Reagent Example | Expected Product |

| Acylation | Acetyl chloride | N-(3-nitrocinnolin-4-yl)acetamide |

| Alkylation | Methyl iodide | 4-(Methylamino)-3-nitrocinnoline |

Reduction and Condensation Pathways of the Nitro Group

The nitro group at the C-3 position is a versatile functional group that can undergo various transformations, most notably reduction and condensation reactions.

Reduction: The reduction of aromatic nitro compounds to the corresponding primary amines is a synthetically important transformation. rsc.org A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel on a carbon support is a common and efficient method. rsc.org Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is also widely used. researchgate.net The reduction of this compound would yield cinnoline-3,4-diamine.

| Reducing Agent | Typical Conditions |

| H₂/Pd-C | Hydrogen gas, Palladium on carbon catalyst |

| Sn/HCl | Tin metal, Hydrochloric acid |

| Fe/HCl | Iron filings, Hydrochloric acid |

Condensation: The reaction of primary amines with carbonyl compounds such as aldehydes and ketones leads to the formation of imines (Schiff bases). wikipedia.org This reaction is an example of a condensation reaction, where a molecule of water is eliminated. wikipedia.org The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. While the amino group of this compound can undergo such reactions, condensation reactions can also involve the nitro group, although these are less common and typically require specific conditions or activation.

Oxidative and Reductive Transformations of the Cinnoline System

Beyond the reactivity of the individual functional groups, the cinnoline ring system itself can participate in oxidative and reductive transformations.

Oxidation: The nitrogen atoms in the cinnoline ring can be susceptible to oxidation. For instance, the oxidation of benzo[c]cinnoline (B3424390) can lead to the formation of benzo[c]cinnoline N-oxide. researchgate.net This suggests that the nitrogen atoms in the cinnoline nucleus of this compound could potentially be oxidized, for example, with peroxy acids, to form the corresponding N-oxides. Computational studies on cinnolin-4(1H)-one have also explored its oxidation and reduction potentials. journalcjast.com

Reduction: The cinnoline ring can be reduced under certain conditions. For example, the reduction of cinnolones with tin and hydrochloric acid can furnish 1,4-dihydrocinnolines. researchgate.net Catalytic hydrogenation can also be employed to reduce the heterocyclic ring of quinoline, a related heteroaromatic compound. pnrjournal.com This suggests that under appropriate conditions, the pyridazine (B1198779) ring of this compound could be selectively reduced to a dihydrocinnoline (B15445986) derivative. The choice of reducing agent and reaction conditions would be crucial to control the selectivity between the reduction of the nitro group and the reduction of the cinnoline ring.

Selective Oxidation of Ring Atoms and Substituents

The selective oxidation of this compound presents a synthetic challenge due to the presence of multiple reactive sites. The cinnoline ring system itself is relatively electron-deficient and thus generally resistant to electrophilic oxidation. However, the amino group is susceptible to oxidation.

Detailed research on the selective oxidation of a methylene (B1212753) group in 4-ethyl-3-methylcinnoline to the corresponding ketone using chromium oxide supported on alumina (B75360) suggests that selective oxidation of substituents on the cinnoline ring is achievable. This indicates that under controlled conditions, it might be possible to selectively oxidize the amino group of this compound or potentially introduce a hydroxyl group onto the carbocyclic ring, although specific methodologies for the target compound have not been documented.

The choice of oxidizing agent and reaction conditions would be critical to control the selectivity. Mild oxidizing agents might be employed to target the amino group, potentially leading to the formation of nitroso or nitro compounds, or even azo derivatives through intermolecular coupling. Harsh oxidation conditions would likely lead to the degradation of the molecule.

Table 1: Potential Selective Oxidation Reactions of this compound (Hypothetical)

| Oxidizing Agent | Potential Product(s) | Remarks |

| Mild Oxidants (e.g., H₂O₂, peroxy acids) | 3-Nitro-4-nitrosocinnoline, 3-Nitro-4,4'-azocinnoline | Oxidation of the amino group is expected. |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | Ring cleavage products | Degradation of the heterocyclic ring is likely. |

Hydrogenation and Other Reduction Methods

The reduction of this compound offers several pathways, primarily targeting the nitro group and the heterocyclic cinnoline core. The nitro group is highly susceptible to reduction, which can be achieved through various methods.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitroarenes to the corresponding anilines. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas would be expected to selectively reduce the nitro group to an amino group, yielding cinnoline-3,4-diamine. The reaction conditions, such as hydrogen pressure and temperature, would need to be optimized to prevent the over-reduction of the cinnoline ring. The hydrogenation of related heterocyclic systems like quinolines to tetrahydroquinolines is well-documented and suggests that the cinnoline ring could also be reduced under more forcing conditions.

Chemical Reduction: A variety of chemical reducing agents can also be employed for the selective reduction of the nitro group. These include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal salts like tin(II) chloride. These methods are often chemoselective for the nitro group in the presence of other reducible functionalities.

Table 2: Predicted Outcomes of Hydrogenation and Reduction of this compound

| Reagent/Catalyst | Target Functional Group | Expected Product |

| H₂/Pd-C (mild conditions) | Nitro group | Cinnoline-3,4-diamine |

| H₂/PtO₂ (forcing conditions) | Nitro group and Cinnoline ring | 1,2,3,4-Tetrahydrocinnoline-3,4-diamine |

| Sn/HCl or Fe/HCl | Nitro group | Cinnoline-3,4-diamine |

Ring-Opening, Rearrangement, and Cycloaddition Reactions

Stability and Degradation Pathways under Various Chemical Conditions

The stability of the cinnoline ring in this compound is influenced by the substituents. The electron-withdrawing nitro group deactivates the ring towards electrophilic attack but may render it susceptible to nucleophilic attack, potentially leading to ring-opening under specific conditions.

Under strong acidic or basic conditions, and at elevated temperatures, degradation of the molecule is expected. The amino group can be protonated in acidic media, which would further deactivate the ring. In the presence of strong nucleophiles, substitution of the nitro group or attack on the ring carbons could occur, which might initiate ring-opening cascades, although specific pathways for this compound are not documented.

Intramolecular and Intermolecular Rearrangements

While no specific intramolecular rearrangements of this compound have been reported, related heterocyclic systems can undergo rearrangements under thermal or photochemical conditions. The presence of the amino and nitro groups could potentially facilitate complex rearrangements, but this remains a speculative area without experimental evidence.

Coordination Chemistry of this compound with Metal Centers

Ligand Properties and Binding Modes in Transition Metal Complexes

This compound possesses multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The primary binding sites are the two nitrogen atoms of the cinnoline ring (N-1 and N-2) and the nitrogen atom of the exocyclic amino group. The oxygen atoms of the nitro group could also potentially participate in coordination.

The amino group and the adjacent ring nitrogen (N-1) can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This is a common binding mode for 8-aminoquinoline (B160924) derivatives, which are structurally analogous. The nitrogen atoms of the pyridazine ring (N-1 and N-2) could also potentially bridge two metal centers.

Table 3: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Donating Atoms | Potential Metal Ions |

| Bidentate Chelation | N (amino), N-1 (ring) | Cu(II), Ni(II), Co(II), Zn(II) |

| Monodentate | N-2 (ring) | Various transition metals |

| Bridging | N-1, N-2 (ring) | Can form polynuclear complexes |

Further experimental studies are required to fully elucidate the rich and complex chemical reactivity of this compound.

Influence on Catalytic Activity and Complex Stability

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is known to participate in coordination with metal ions. google.compnrjournal.com The presence of both an amino and a nitro group on the cinnoline ring of this compound suggests the potential for it to act as a ligand, forming coordination complexes with various metal centers. The amino group can act as a Lewis base, donating its lone pair of electrons, while the nitro group can exert a strong electron-withdrawing effect, influencing the electronic properties of the entire molecule and its coordination behavior.

In analogous heterocyclic systems, the formation of metal complexes can significantly influence catalytic activity. For instance, metal complexes of various nitrogen-containing ligands have been explored as catalysts in a range of organic transformations, including reduction and oxidation reactions. nih.gov The stability of these complexes, often quantified by their stability constants, is a crucial factor in their catalytic efficacy and potential applications. researchgate.netnist.govresearchgate.net However, without specific experimental data for this compound, any discussion of its catalytic influence remains speculative.

Detailed research findings, including kinetic data for catalytic reactions or potentiometric titration data for the determination of complex stability constants, are essential for a thorough understanding of the chemical behavior of this compound in these contexts. The absence of such published data prevents the construction of informative data tables and a detailed analysis as requested.

Further experimental investigation is required to elucidate the potential of this compound and its derivatives in the fields of catalysis and coordination chemistry. Such studies would involve the synthesis of its metal complexes, characterization of their structures, and evaluation of their catalytic performance in relevant chemical reactions, as well as the determination of their stability constants in solution.

Strategic Derivatization and Analogue Design Based on the 3 Nitrocinnolin 4 Amine Scaffold

Rational Design Principles for Cinnoline (B1195905) Analogues

The rational design of cinnoline analogues is a cornerstone of modern medicinal chemistry, aiming to enhance desired biological activities while minimizing off-target effects. This process is guided by established principles that leverage the structural and electronic properties of the cinnoline core. researchgate.nethelsinki.fi Cinnoline's structural relationship to quinoline (B57606) and isoquinoline, where a carbon-hydrogen unit is replaced by a nitrogen atom, provides a key starting point for design. smolecule.comijariit.com This substitution alters the molecule's electronic properties and hydrogen-bonding capabilities, offering opportunities for tailored interactions with biological targets. smolecule.com

Isosteric Replacements and Functional Group Modifications

Isosteric and bioisosteric replacements are fundamental strategies in drug design, where atoms or groups of atoms are swapped to improve a molecule's properties without drastically changing its shape. nih.gov In the context of the 3-nitrocinnolin-4-amine scaffold, this could involve replacing the nitro group or the amine, or modifying the cinnoline ring itself.

Isosteric Replacements: The concept of isosterism, where one functional group is replaced by another with similar steric and electronic characteristics, is a powerful tool. nih.gov For instance, the nitro group (NO2) in this compound could be replaced with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group. researchgate.netlibretexts.org Such modifications can influence the molecule's reactivity and ability to interact with biological targets. researchgate.net For example, the introduction of a nitrile moiety at the 3-position of a related cinnoline analogue resulted in a more than 18,000-fold increase in potency in one study. nih.gov

Functional Group Modifications: The amino group at the 4-position is a prime site for modification. microsynth.com It can be acylated, alkylated, or incorporated into larger functional groups to explore new interactions with target proteins. researchgate.netthermofisher.com The introduction of different substituents on the cinnoline ring can also significantly impact biological activity. Halogen substitutions, for instance, have been shown to enhance the anti-inflammatory and analgesic activities of cinnoline derivatives. ijariit.com Conversely, the presence of electron-donating groups like hydroxyl (-OH) and carboxyl (-COOH) has been linked to increased antiepileptic activity. ijariit.com

| Original Group | Position | Potential Replacement/Modification | Rationale/Potential Effect | Reference |

|---|---|---|---|---|

| Nitro (-NO2) | 3 | Cyano (-CN), Trifluoromethyl (-CF3) | Alter electron-withdrawing strength, potentially enhance binding affinity. | nih.govresearchgate.net |

| Amino (-NH2) | 4 | Acylamino, Alkylamino, Heterocyclic rings | Introduce new hydrogen bonding or steric interactions, modulate solubility. | researchgate.netthermofisher.com |

| Hydrogen (-H) | Various | Halogens (F, Cl, Br) | Increase lipophilicity, potentially enhance membrane permeability and activity. | ijariit.comnih.gov |

| Hydrogen (-H) | Various | Hydroxyl (-OH), Carboxyl (-COOH) | Increase polarity and solubility, introduce new hydrogen bonding sites. | ijariit.com |

Introduction of Chiral Centers and Stereochemical Considerations

The introduction of chiral centers into a drug molecule can have profound effects on its biological activity. snnu.edu.cnunl.edu This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific binding. Introducing a chiral center at a specific position on the this compound scaffold can lead to enantiomers (non-superimposable mirror images) with significantly different potencies and pharmacological profiles. snnu.edu.cn

For example, attaching a chiral substituent to the amino group at the 4-position or to another position on the cinnoline ring would create stereoisomers. The synthesis of such derivatives requires stereoselective methods to obtain the desired enantiomer in high purity. The development of enantioselective propargylic substitution reactions, for instance, allows for the introduction of chiral propargylic groups, which are valuable pharmacophores. snnu.edu.cn The spatial arrangement of substituents in these chiral analogues can lead to enhanced binding affinity and selectivity for the target, a critical aspect of modern drug design. unl.edu

Synthetic Methodologies for N-Substitution and Ring-Substitution

The synthesis of diverse analogues of this compound relies on a robust toolkit of organic reactions that allow for precise modifications of the core scaffold. youtube.com These methodologies can be broadly categorized into those that modify the amino group (N-substitution) and those that alter the cinnoline ring itself (ring-substitution).

Selective Alkylation and Acylation Reactions of Amino Groups

The amino group at the 4-position of the cinnoline ring is a nucleophilic center that readily undergoes alkylation and acylation reactions. researchgate.netmasterorganicchemistry.com

Selective Alkylation: Introducing alkyl groups to the amino function can be achieved using various alkylating agents. researchgate.netmedcraveonline.com However, controlling the degree of alkylation to achieve mono-alkylation rather than di-alkylation can be challenging. organic-chemistry.org One approach involves the use of protecting groups to temporarily block one of the N-H bonds, allowing for selective mono-alkylation, followed by deprotection. researchgate.net Another strategy employs specific reagents and conditions to favor the formation of the mono-alkylated product. organic-chemistry.org For instance, the selective mono-N-alkylation of 3-amino alcohols has been successfully achieved via chelation with 9-BBN. organic-chemistry.org

Acylation Reactions: Acylation of the amino group is a common strategy to introduce a variety of substituents. acs.org This is typically achieved by reacting the 4-aminocinnoline derivative with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction can be used to introduce simple acyl groups or more complex moieties containing other functional groups, thereby expanding the chemical space of the synthesized analogues. acs.org

Cross-Coupling Strategies for Halogenated Cinnoline Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for modifying halogenated aromatic rings. researchgate.netmdpi.comwikipedia.org To apply these methods to the cinnoline scaffold, a halogen atom (typically bromine or chlorine) is first introduced onto the ring. This halogenated cinnoline then serves as a versatile intermediate for a variety of cross-coupling reactions. researchgate.netnih.gov

The reactivity of the C-halogen bond in these reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective coupling reactions on di- or poly-halogenated cinnolines. nih.gov

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reacts a halogenated cinnoline with an organoboron compound. mdpi.comnih.gov

Heck Coupling: Forms a new carbon-carbon bond between the halogenated cinnoline and an alkene. researchgate.net

Sonogashira Coupling: Couples the halogenated cinnoline with a terminal alkyne. researchgate.net

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by reacting the halogenated cinnoline with an amine. mdpi.com

These reactions enable the introduction of a wide array of aryl, alkyl, and other functional groups onto the cinnoline ring, providing a powerful means to systematically explore structure-activity relationships. researchgate.netmdpi.com

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Selective N-Alkylation | 4-Aminocinnoline derivative | Alkyl halide, Base | N-Alkyl-4-aminocinnoline | researchgate.netorganic-chemistry.org |

| N-Acylation | 4-Aminocinnoline derivative | Acyl chloride/anhydride, Base | N-Acyl-4-aminocinnoline | acs.org |

| Suzuki-Miyaura Coupling | Halogenated cinnoline | Organoboron compound, Palladium catalyst, Base | Aryl/Alkyl-substituted cinnoline | mdpi.comnih.gov |

| Heck Coupling | Halogenated cinnoline | Alkene, Palladium catalyst, Base | Alkenyl-substituted cinnoline | researchgate.net |

| Buchwald-Hartwig Amination | Halogenated cinnoline | Amine, Palladium catalyst, Base | Amino-substituted cinnoline | mdpi.com |

Exploration of Structure-Reactivity Relationships (SRR)

Understanding the relationship between a molecule's structure and its chemical reactivity is crucial for designing effective drug candidates. nih.govnih.govlibretexts.org Structure-Reactivity Relationships (SRR) provide a framework for predicting how changes in a molecule's structure will affect its behavior in a biological system. nih.govchemrxiv.org

In the context of this compound, the electronic properties of the substituents play a significant role in determining the reactivity of the scaffold. The nitro group at the 3-position is a strong electron-withdrawing group, which influences the electron density of the entire ring system. masterorganicchemistry.com This, in turn, affects the nucleophilicity of the amino group and the susceptibility of the ring to nucleophilic attack. masterorganicchemistry.com

For example, the introduction of additional electron-withdrawing groups is expected to further decrease the electron density of the ring, potentially making it more reactive towards certain nucleophiles. msu.edu Conversely, the introduction of electron-donating groups would increase the electron density, which could alter the molecule's binding mode or metabolic stability. ijariit.com

A quantitative understanding of these relationships can be achieved through techniques like Hammett plots, which correlate reaction rates or equilibrium constants with substituent parameters. libretexts.org By systematically varying the substituents on the cinnoline scaffold and measuring the resulting changes in reactivity and biological activity, researchers can build predictive models to guide the design of more potent and selective analogues. nih.govnih.gov

Electronic and Steric Effects of Substituents on Chemical Transformations

The chemical reactivity and transformation of the this compound scaffold are profoundly influenced by the electronic and steric nature of the substituents. The inherent electron-withdrawing character of the nitro group at the C3 position and the electron-donating nature of the amino group at the C4 position create a unique electronic environment within the cinnoline ring.

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, when introduced on the benzo portion of the cinnoline ring, can increase the electron density of the heterocyclic system. This can enhance the nucleophilicity of the ring, making it more susceptible to electrophilic substitution reactions. Conversely, EDGs can also influence the reactivity of the existing amino group, potentially modulating its basicity and nucleophilic character in substitution or coupling reactions.

Electron-withdrawing groups (EWGs) , like halogens (e.g., -Cl, -Br) or trifluoromethyl (-CF3), have the opposite effect. They decrease the electron density of the cinnoline ring, which can facilitate nucleophilic aromatic substitution reactions. rsc.org For instance, the presence of a chlorine atom can accelerate cyclization steps by stabilizing radical intermediates in certain synthetic routes. The powerful electron-withdrawing nitro group already present at C3 significantly deactivates the pyridazine (B1198779) ring towards electrophilic attack and activates it for nucleophilic attack.

Steric Effects:

The bulkiness of substituents can dictate the regioselectivity of reactions and even prevent certain transformations. mdpi.com For example, large or branched alkyl groups can create significant steric hindrance, which may block access to a reactive site for an incoming reagent. mdpi.com In the context of 1,10-disubstituted benzo[c]cinnolines, which are isomers of cinnoline, steric interactions can lead to a significant helical distortion of the heterocyclic ring system. vanderbilt.edu This non-planarity can, in turn, affect the molecule's interaction with biological targets.

In reactions involving the amino group at the C4 position, bulky substituents on the reactant can hinder the approach to the nitrogen atom, thereby reducing reaction rates or preventing the reaction altogether.

Correlation of Structural Features with Specific Reaction Outcomes

The interplay of electronic and steric factors directly correlates with the outcomes of chemical reactions on the cinnoline scaffold.

Cyclization Reactions: The formation of the cinnoline ring itself is sensitive to the nature of substituents. In the synthesis of benzo[c]cinnolines from 2,2'-dinitrobiphenyls, the electronic balance of the phenyl rings and steric congestion at the 6- and 6'-positions influence the rate of N-N bond formation. vanderbilt.edu Similarly, in the synthesis of cinnoline derivatives via diazotization of o-aminophenyl propiolic acids, substituents on the aromatic ring can affect the course of cyclization. innovativejournal.in

Substitution Reactions: The position and nature of substituents guide the regioselectivity of substitution reactions. For instance, in nucleophilic substitution reactions, the electron-withdrawing nitro group at C3 of this compound would strongly activate the C4 position for substitution, should the amino group be converted into a suitable leaving group.

Metal-Catalyzed Cross-Coupling Reactions: The electronic properties of substituents play a crucial role in the efficiency of modern synthetic methodologies like palladium-catalyzed cross-coupling reactions. These reactions are often used to introduce a wide variety of functional groups onto the cinnoline core, and the electronic nature of the starting halide or triflate, as well as the electronic properties of the coupling partner, will influence the reaction's success.

The following table summarizes the general influence of substituent electronic effects on reaction types relevant to the derivatization of a cinnoline core.

| Substituent Type on Benzo Ring | Electronic Effect | Predicted Influence on Reactivity of this compound |

| Electron-Donating Groups (e.g., -OCH3, -NH2) | Increase electron density | May enhance electrophilic substitution on the benzo ring. |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Decrease electron density | May facilitate nucleophilic aromatic substitution on the benzo ring. |

Combinatorial and High-Throughput Synthesis of this compound Analogues

To efficiently explore the chemical space around the this compound scaffold, combinatorial and high-throughput synthesis strategies are invaluable. These approaches allow for the rapid generation of large libraries of related compounds for biological screening.

Parallel Synthesis and Library Generation Approaches

Parallel synthesis involves the simultaneous synthesis of a discrete series of compounds in separate reaction vessels. This method allows for systematic variation of substituents at different positions of the this compound core. For example, starting from a common cinnoline intermediate, a library of amides or sulfonamides could be generated by reacting the 4-amino group with a diverse set of carboxylic acid chlorides or sulfonyl chlorides, respectively, in a parallel fashion. pnrjournal.com

Solid-phase synthesis is another powerful technique for library generation. In this approach, the cinnoline scaffold is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing, simplifying the purification process. A stereoselective aza-Diels-Alder reaction on a solid phase has been reported for the facile synthesis of hexahydrocinnoline derivatives, demonstrating the applicability of this technique to the cinnoline system. innovativejournal.in

Automated Synthesis and Purification Techniques

Automation plays a key role in modern high-throughput synthesis. Robotic liquid handlers and automated synthesis platforms can perform repetitive tasks such as dispensing reagents, controlling reaction temperatures, and transferring reaction mixtures. This not only increases the throughput but also improves the reproducibility of the synthesis.

Following the synthesis, high-throughput purification is essential to isolate the desired compounds in sufficient purity for biological testing. Automated flash chromatography systems and mass-directed preparative HPLC are commonly employed for this purpose. These systems can process entire libraries of compounds with minimal manual intervention.

Computational Approaches in Analogue Design and Virtual Screening

Computational chemistry offers powerful tools to guide the design of novel this compound analogues and to prioritize them for synthesis. mdpi.com

Ab initio and Density Functional Theory (DFT) calculations can be used to study the electronic properties of the this compound scaffold and its derivatives. ajchem-a.comajchem-a.comresearchgate.net These methods can provide insights into parameters such as:

Molecular geometry: Optimizing the 3D structure of the molecules. researchgate.net

Dipole moment and polarizability: Predicting how the molecule will interact with its environment. ajchem-a.comajchem-a.com

Frontier molecular orbitals (HOMO and LUMO): Understanding the reactivity and electronic transitions of the molecule. ajchem-a.com

Molecular Electrostatic Potential (MEP): Identifying the electron-rich and electron-poor regions of the molecule, which is crucial for predicting non-covalent interactions with biological targets. researchgate.net

A computational study on 4-substituted cinnolines using the Hartree-Fock (HF) method revealed that the planarity of the substituent with the cinnoline ring is essential for electron delocalization. ajchem-a.com Such computational data can be used to pre-screen virtual libraries of analogues for desired electronic properties before committing to their synthesis.

The following table presents calculated properties for a selection of 4-substituted cinnolines from a computational study, which can inform the design of analogues. ajchem-a.com

| Compound | Substituent (at C4) | Dipole Moment (Debye) | Average Polarizability (a.u.) | First Hyperpolarizability (a.u.) |

| 1 | -F | 2.59 | 98.79 | 108.99 |

| 2 | -Cl | 2.65 | 110.13 | 105.79 |

| 3 | -Br | 2.58 | 115.74 | 98.98 |

| 4 | -OH | 2.38 | 100.95 | 185.08 |

| 5 | -OCH3 | 2.82 | 109.84 | 200.59 |

| 6 | -NH2 | 3.25 | 108.31 | 511.66 |

| 7 | -NO2 | 2.27 | 113.62 | 871.18 |

Data obtained from ab initio calculations at the HF/6-311G(d,p) level of theory in the gas phase. ajchem-a.com

Virtual screening is another powerful computational technique where large databases of virtual compounds are docked into the binding site of a biological target. This allows for the identification of potential hits with favorable binding energies and interaction patterns. Based on the structure-activity relationship (SAR) and binding mode analysis, a focused combinatorial library can be designed using specialized software. researchgate.net This approach helps to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Advanced Spectroscopic and Structural Elucidation of 3 Nitrocinnolin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 3-Nitrocinnolin-4-amine, both 1D (¹H and ¹³C) and 2D NMR techniques would be employed for a complete assignment of proton and carbon signals and to establish connectivity and spatial relationships within the molecule.

2D NMR Techniques for Connectivity and Conformational Analysis (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. In the aromatic region, COSY would show correlations between adjacent protons on the benzene (B151609) ring of the cinnoline (B1195905) core. For instance, H-5 would show a correlation with H-6, H-6 with H-7, and H-7 with H-8, confirming their sequential arrangement. The absence of a proton at position 3 and 4 would be evident from the lack of expected couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary (non-protonated) carbons. For this compound, HMBC would be critical in confirming the positions of the nitro and amino groups. For example, the protons of the amino group (H-N) would be expected to show correlations to C-4 and C-4a. Similarly, protons on the benzene ring (e.g., H-5) would show correlations to adjacent and geminal carbons, helping to piece together the entire carbon framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, NOESY could reveal through-space interactions between the amino group protons and the proton at position 5 (H-5), which would help to understand the preferred orientation of the amino group relative to the rest of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: These are predicted values and actual experimental values may vary.)

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (from ¹H to ¹H) |

| H-5 | 7.8 - 8.2 | C-5: 125-130 | C-4, C-7, C-8a | H-6, NH₂ |

| H-6 | 7.4 - 7.8 | C-6: 128-132 | C-4a, C-8 | H-5, H-7 |

| H-7 | 7.6 - 8.0 | C-7: 120-125 | C-5, C-8a | H-6, H-8 |

| H-8 | 8.0 - 8.4 | C-8: 130-135 | C-4a, C-6 | H-7 |

| NH₂ | 5.0 - 7.0 (broad) | - | C-4, C-4a | H-5 |

| C-3 | - | C-3: 145-155 (NO₂) | - | - |

| C-4 | - | C-4: 140-150 (NH₂) | - | - |

| C-4a | - | C-4a: 140-145 | - | - |

| C-8a | - | C-8a: 120-125 | - | - |

Solid-State NMR for Polymorph Characterization

For crystalline solids like this compound, different packing arrangements of the molecules in the crystal lattice can lead to polymorphism. Solid-state NMR (ssNMR) is a powerful technique to characterize these different polymorphs, as the chemical shifts and line shapes are sensitive to the local molecular environment. Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to obtain high-resolution ¹³C spectra of the solid material. Different polymorphs would exhibit distinct sets of chemical shifts, allowing for their identification and characterization.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Fingerprinting

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The nitrogen rule in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, would apply to this compound (C₈H₆N₄O₂), which has an even number of nitrogen atoms and thus an expected even nominal molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da).

Loss of HCN: Heterocyclic aromatic compounds containing nitrogen often show the loss of hydrogen cyanide (HCN, 27 Da).

Ring Cleavage: The cinnoline ring system itself can undergo characteristic fragmentation.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Note: These are predicted fragments and their relative intensities would depend on the ionization method and collision energy.)

| m/z (mass-to-charge ratio) | Proposed Fragment | Neutral Loss |

| 189 | [M+H]⁺ | - |

| 143 | [M+H - NO₂]⁺ | NO₂ |

| 116 | [M+H - NO₂ - HCN]⁺ | NO₂, HCN |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, N=O, and C-N bonds, as well as aromatic C-H and C=C stretching vibrations. The primary amine group would typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The nitro group would exhibit strong asymmetric and symmetric stretching vibrations around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The nitro group also gives rise to characteristic Raman bands. Raman spectroscopy can be particularly useful for studying solid samples and can provide information about the crystal lattice vibrations (phonons), which can aid in polymorph characterization.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted frequency ranges and actual values may vary.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amino (NH₂) ** | N-H stretching (asymmetric & symmetric) | 3300 - 3500 (two bands) | 3300 - 3500 (weak) |

| Amino (NH₂) | N-H scissoring | 1580 - 1650 | 1580 - 1650 |

| Nitro (NO₂) | Asymmetric stretching | 1500 - 1570 (strong) | 1500 - 1570 (strong) |

| Nitro (NO₂) ** | Symmetric stretching | 1300 - 1380 (strong) | 1300 - 1380 |

| Aromatic Ring | C-H stretching | 3000 - 3100 | 3000 - 3100 (strong) |

| Aromatic Ring | C=C stretching | 1400 - 1600 (multiple bands) | 1400 - 1600 (strong) |

| Cinnoline Ring | Ring breathing/deformations | < 1000 | < 1000 |

Characteristic Group Frequencies and Band Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of this compound. The vibrational spectrum of this compound is characterized by a series of distinct absorption bands, each corresponding to specific molecular motions.

Key functional group frequencies for this compound are summarized in the table below. The positions of these bands can be influenced by the electronic and steric effects of the substituents on the cinnoline core.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 |

| N-H Bending (Scissoring) | 1650 - 1580 | |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1500 |

| Symmetric Stretching | 1360 - 1320 | |

| Aromatic C-H | C-H Stretching | 3100 - 3000 |

| C-H Out-of-plane Bending | 900 - 675 | |

| Aromatic C=C & C=N | Ring Stretching | 1600 - 1400 |

Note: The exact positions of these bands may vary depending on the physical state of the sample (solid, solution) and the specific derivative.

The nitro group (NO₂), a strong electron-withdrawing substituent, exhibits characteristic asymmetric and symmetric stretching vibrations. acs.org The amino group (NH₂) gives rise to distinct N-H stretching and bending modes. The aromatic C=C and C=N stretching vibrations of the cinnoline ring system appear in the fingerprint region of the spectrum, providing a unique signature for this heterocyclic core. thieme-connect.de The analysis of these characteristic frequencies allows for the confirmation of the molecular structure and the study of substituent effects on the vibrational properties of the molecule.

Environmental Effects on Vibrational Spectra

The vibrational frequencies of this compound are sensitive to its local environment. Factors such as solvent polarity, hydrogen bonding interactions, and the physical state (solid-state packing vs. solution) can induce shifts in the observed spectral bands.

For instance, in protic solvents capable of hydrogen bonding, the N-H stretching frequencies of the amino group are expected to shift to lower wavenumbers (red-shift) and broaden, indicating the formation of intermolecular hydrogen bonds. Similarly, the vibrational modes of the nitro group can be affected by strong intermolecular interactions in the crystalline state. semanticscholar.orgresearchgate.net The study of these environmental effects provides valuable information about the intermolecular forces governing the behavior of the molecule in different media. This is particularly relevant for understanding its solubility, crystal packing, and interactions with biological targets. The polarity and electrophilic nature of the nitro group can influence the compound's chemical reactions and its ultraviolet (UV) spectra. epa.gov

X-ray Crystallography for Single Crystal Structure Determination

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions are expected to include:

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the cinnoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonded networks, significantly influencing the crystal's stability and physical properties. mdpi.comnih.gov

π-π Stacking: The planar aromatic rings of the cinnoline system can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

The interplay of these interactions determines the specific crystal packing motif. semanticscholar.org In nitro-substituted aromatic compounds, the nitro group's orientation relative to the aromatic ring can be influenced by intermolecular forces within the crystal, which in turn affects the molecule's properties. semanticscholar.orgresearchgate.net The presence of bulky substituents or competing intra- and intermolecular forces can lead to less optimal stacking arrangements. mdpi.com

Absolute Configuration Determination (if chiral derivatives are synthesized)

While this compound itself is not chiral, the synthesis of chiral derivatives is a common strategy in medicinal chemistry and materials science. If a chiral center is introduced into a derivative of this compound, determining its absolute configuration (the specific spatial arrangement of its atoms) is essential.

A powerful method for this is Riguera's method, which involves the double derivatization of the chiral molecule with a chiral derivatizing agent, such as α-methoxyphenylacetic acid (MPA). mdpi.commdpi.comnih.govnih.govresearchgate.net Subsequent analysis of the resulting diastereomers by Nuclear Magnetic Resonance (NMR) spectroscopy allows for the unambiguous assignment of the absolute configuration of the stereogenic center. mdpi.commdpi.comnih.govnih.gov This technique is crucial for understanding the structure-activity relationships of chiral molecules.

Advanced Optical Spectroscopies

Advanced optical spectroscopies provide insights into the electronic properties and light-matter interactions of this compound and its derivatives.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the molecule's chromophores—the parts of the molecule responsible for absorbing light.

For this compound, the chromophore is the extended π-conjugated system of the nitrocinnoline ring. The UV-Vis spectrum of cinnoline and its derivatives typically shows multiple absorption maxima. thieme-connect.de The presence of the electron-donating amino group and the electron-withdrawing nitro group on the cinnoline scaffold creates a "push-pull" system. This electronic arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, which can result in a significant red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted cinnoline. nih.gov

The position and intensity of the absorption bands are sensitive to the solvent environment. The study of solvatochromism—the change in color of a substance when dissolved in different solvents—can provide further insights into the nature of the electronic transitions and the polarity of the ground and excited states. The analysis of UV-Vis spectra is fundamental for understanding the photophysical properties of these compounds and for applications in areas such as dyes, sensors, and nonlinear optics. nih.gov The introduction of a nitro group can increase the toxicity of aromatic compounds. nih.govnih.gov

Fluorescence Spectroscopy and Quantum Yield Measurements

The photophysical properties of cinnoline and its derivatives are of significant interest due to their potential applications in various fields, including chemical sensing and materials science. Fluorescence spectroscopy, in particular, provides valuable insights into the electronic structure and excited-state dynamics of these molecules. The fluorescence characteristics of cinnoline derivatives are highly sensitive to the nature and position of substituents on the cinnoline ring.

General Fluorescence Properties of Cinnoline Derivatives:

Cinnoline, the parent heterocycle, is generally considered to be weakly fluorescent. However, the introduction of suitable substituents can significantly enhance its fluorescence quantum yield. For instance, amino groups, acting as electron-donating groups, can lead to the formation of intramolecular charge transfer (ICT) excited states, which are often associated with strong fluorescence emission. Conversely, nitro groups are well-known for their electron-withdrawing nature and their tendency to quench fluorescence through various non-radiative decay pathways, such as intersystem crossing or by promoting photochemical reactions.

In the case of this compound, the presence of both a potent electron-donating group (amine at position 4) and a strong electron-withdrawing group (nitro at position 3) suggests the potential for a "push-pull" system. Such systems can exhibit interesting photophysical properties, including a large Stokes shift and solvent-dependent fluorescence. The extent of fluorescence will ultimately depend on the delicate balance between the fluorescence-enhancing effect of the amino group and the quenching effect of the nitro group.

Expected Spectroscopic Features and Quantum Yield:

The fluorescence of 4-aminocinnoline derivatives would typically be expected in the visible region of the electromagnetic spectrum. The excitation wavelength would correspond to the lowest energy absorption band, which is likely to be a π-π* transition with significant charge-transfer character.

The quantum yield of fluorescence (Φf) is a critical parameter that quantifies the efficiency of the emission process. For a highly fluorescent compound, Φf approaches 1, while for a non-fluorescent compound, it is close to 0. Given the presence of the nitro group, the quantum yield of this compound is anticipated to be significantly lower than that of its 4-amino-cinnoline counterpart lacking the nitro substituent. The nitro group can provide an efficient pathway for the excited state to decay back to the ground state without emitting a photon.

To provide a more concrete, albeit illustrative, understanding, the following tables present hypothetical fluorescence data for a generic 4-aminocinnoline and the anticipated impact of a 3-nitro substituent. It is crucial to emphasize that these are not experimental values for this compound but are based on general principles of fluorescence and the known effects of amino and nitro substituents on aromatic systems.

Table 1: Hypothetical Fluorescence Data for 4-Aminocinnoline Derivatives in a Protic Solvent

| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |

| 4-Aminocinnoline (Hypothetical) | 380 | 450 | 70 | 0.45 |

| 3-Nitro-4-aminocinnoline (Anticipated) | 410 | 520 | 110 | < 0.05 |

Table 2: Rationale for Anticipated Fluorescence Properties of 3-Nitro-4-aminocinnoline

| Parameter | Anticipated Observation | Scientific Rationale |

| Excitation/Emission Wavelengths | Red-shifted compared to 4-aminocinnoline | The strong electron-withdrawing nitro group in conjunction with the electron-donating amino group creates a "push-pull" system, which lowers the energy of the π-π* transition and the resulting excited state, leading to absorption and emission at longer wavelengths. |

| Stokes Shift | Larger than that of 4-aminocinnoline | The intramolecular charge transfer character of the excited state in the push-pull system often leads to a more significant geometry relaxation in the excited state compared to the ground state, resulting in a larger separation between the absorption and emission maxima. |

| Quantum Yield | Significantly lower than 4-aminocinnoline | The nitro group is a well-known fluorescence quencher. It introduces efficient non-radiative decay channels, such as enhanced intersystem crossing to the triplet state or direct internal conversion to the ground state, which compete with fluorescence emission. |

Further experimental investigation is essential to determine the precise fluorescence spectroscopic data and quantum yield for this compound and to fully elucidate its photophysical properties. Such studies would involve measuring the absorption and emission spectra in various solvents to probe the nature of the excited state and performing quantitative quantum yield measurements using a standard fluorophore.